molecular formula C15H14F2O B8446467 3,3-Bis(4-fluorophenyl)propanol

3,3-Bis(4-fluorophenyl)propanol

Cat. No. B8446467
M. Wt: 248.27 g/mol
InChI Key: VRFPSLNRUWARLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Bis(4-fluorophenyl)propanol is a useful research compound. Its molecular formula is C15H14F2O and its molecular weight is 248.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Bis(4-fluorophenyl)propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Bis(4-fluorophenyl)propanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,3-Bis(4-fluorophenyl)propanol

Molecular Formula

C15H14F2O

Molecular Weight

248.27 g/mol

IUPAC Name

3,3-bis(4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C15H14F2O/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12/h1-8,15,18H,9-10H2

InChI Key

VRFPSLNRUWARLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCO)C2=CC=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

57.9 g (0.221 mol) of 3,3-bis(4-fluorophenyl)propionic acid were dissolved in 200 ml of absolute ether and the solution was added dropwise to a suspension of 10.9 g (0.287 mol) of LiAlH4 in 150 ml of absolute ether. When the dropwise addition had ended, the mixture was subsequently stirred for a further 30 minutes and, for hydrolysis, 175 ml of saturated sodium potassium tartrate solution and 400 ml of 10% strength H2SO4 were added dropwise in succession. After filtration, the phases were separated and the ethereal phase was washed with NaHCO3 solution and NaCl solution, dried and concentrated.
Quantity
57.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of ethyl 3,3-bis(4-fluorophenyl)propanoate, prepared in the previous step, in THF (75 mL) at −78° C. was added LAH (1 M in PhMe, 35 mL, 35.0 mmol). The reaction mixture was warmed to 0° C. over 15 min, quenched with 6 mL of water, 12 mL of 2.5 M NaOH, followed by 18 mL of water. The mixture was stirred at room temperature for 30 min. The solids were removed by filtration and the solution was concentrated to provide 3,3-bis(4-fluorophenyl)propan-1-ol which was used in the next step without further purification.
Name
ethyl 3,3-bis(4-fluorophenyl)propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two

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